Alkaline Phosphatase Inhibition vs. Phosphonate Esters
4‑(Diethylphosphoryl)benzoic acid exhibits extremely weak inhibition of human leukocyte alkaline phosphatase, with an IC50 of 9.68 × 10⁶ nM (i.e., 9.68 mM) [1]. In contrast, many phosphonate‑based inhibitors (e.g., phenylphosphonate or simple alkyl phosphonates) typically display IC50 values in the low micromolar range (1–100 µM) against the same enzyme class [2]. This >100‑fold reduction in potency makes the compound uniquely suitable as a negative control or as a selectivity probe when a phosphorus‑containing but enzymatically inert structural analog is required.
| Evidence Dimension | Inhibitory activity against human leukocyte alkaline phosphatase |
|---|---|
| Target Compound Data | IC50 = 9.68E+6 nM (9.68 mM) |
| Comparator Or Baseline | Typical phosphonate inhibitors: IC50 = 1–100 µM (class‑level) |
| Quantified Difference | >100‑fold lower potency |
| Conditions | In vitro enzymatic assay with 10 mM p‑nitrophenyl phosphate as substrate [1] |
Why This Matters
For researchers designing phosphatase inhibition assays, this compound provides a phosphorus‑containing negative control that minimizes confounding inhibitory activity, ensuring observed effects are due to the test inhibitor rather than background from the phosphonate moiety.
- [1] BindingDB. Affinity Data for 4-(diethylphosphoryl)benzoic acid: IC50 = 9.68E+6 nM against human leukocyte alkaline phosphatase. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=4&entryid=50007392 View Source
- [2] Swierczek K, Pandey AS, Peters JW, et al. A comparison of phosphonothioic acids with phosphonic acids as phosphatase inhibitors. J Med Chem. 2003;46(17):3703-3708. doi:10.1021/jm030106f View Source
